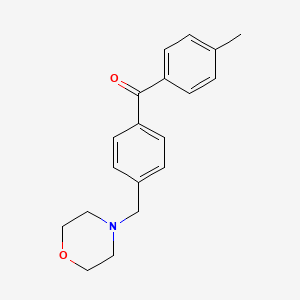

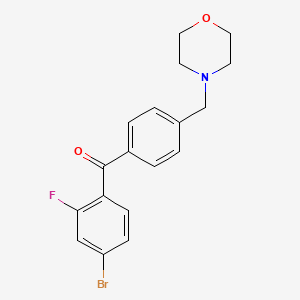

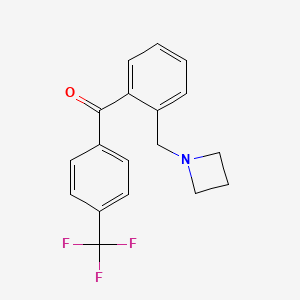

2-Azetidinomethyl-4'-trifluoromethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

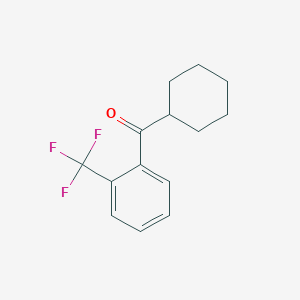

2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a chemical compound that is part of the azetidinone family, which are four-membered lactam rings. The trifluoromethyl group attached to the azetidinone ring indicates that this compound may have unique electronic and steric properties that could be exploited in various chemical reactions and potentially in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related azetidinone compounds has been explored in the literature. For instance, 3-Methylene-4-(trifluoromethyl)azetidin-2-ones, which share some structural similarities with 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, have been efficiently prepared from corresponding 3-oxo-4-trifluoromethyl-β-lactams. These compounds have been evaluated as novel building blocks in organic synthesis, allowing for the creation of a variety of mono- and spirocyclic 4-CF3-β-lactams .

Molecular Structure Analysis

The molecular structure of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone would likely exhibit significant influence from the trifluoromethyl group, which is known for its strong electron-withdrawing properties. This could affect the reactivity of the lactam ring and potentially stabilize certain intermediates in chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives has been demonstrated through various reactions. For example, Michael additions, electrophilic additions, and cycloadditions have been applied to 3-Methylene-4-(trifluoromethyl)azetidin-2-ones to access a broad variety of stereodefined mono- and spirocyclic 4-CF3-β-lactams . These reactions highlight the versatility of azetidinone compounds in synthetic chemistry, which could be relevant for the analysis of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone are not detailed in the provided papers, the presence of the trifluoromethyl group is known to impart unique properties to compounds. For instance, it can increase the lipophilicity and metabolic stability of molecules, which is often desirable in drug design. However, the provided papers do not discuss these properties in the context of the compound .

Relevant Case Studies

The provided papers do not mention specific case studies involving 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. However, the synthesis of N-(1H-tetrazol-5-yl) azetidin-2-one and its 4-methyl and 4-trifluoromethyl analogues has been described, which indicates that azetidinone derivatives are being explored for various applications, including potential antibacterial activity, although the compounds in that study were found to be devoid of such activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

2-Azetidinones, similar to 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, have been studied for their potential anticancer properties. A study by Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, revealing their in vitro anticancer effect against a range of monolayer cultures of cancer cells (Veinberg et al., 2003).

Tubulin-Targeting Antitumor Agents

Research by Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant activity in inhibiting the polymerization of tubulin, causing G2/M arrest and apoptosis in cancer cells (Greene et al., 2016).

Studies on β-Lactam-4-Ylidene

A study by Zoghbi and Warkentin (1992) focused on the reactions of β-lactam-4-ylidene, closely related to 2-azetidinones. This study provided insights into the chemical behavior and potential applications of these compounds in various chemical reactions (Zoghbi & Warkentin, 1992).

Enzyme Binding Site Identification

Xiong et al. (2006) used a photoactive benzoic acid derivative to identify the phenol binding site of UDP-glucuronosyltransferases, a process involving compounds structurally related to 2-azetidinones. This research contributes to understanding enzyme binding and activity (Xiong et al., 2006).

Antibiotic Synthesis

A study by Woulfe and Miller (1985) described the synthesis of azetidinyl]oxy]acetic acids, a class of heteroatom-activated beta-lactam antibiotics, showcasing the pharmaceutical applications of compounds related to 2-azetidinones (Woulfe & Miller, 1985).

Antifungal Properties

Arnoldi et al. (1990) synthesized 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, testing them against various phytopathogenic fungi. Some compounds exhibited notable antifungal activity, especially against Phycomycetes (Arnoldi et al., 1990).

Microwave-assisted Synthesis

Khanum et al. (2004) developed a method for integrating heterocyclic rings like 1,3,4-oxadiazole and azetidin-2-one at the benzophenone nucleus using microwave irradiation, highlighting efficient synthetic approaches (Khanum et al., 2004).

Synthesis of Azet-2(1H)-ones

Sakarya and Yandımoğlu (2018) reported the synthesis of 2-azetidinones and unexpected azet-2(1H)-one derivatives, providing further insights into the synthetic versatility and potential applications of these compounds (Sakarya & Yandımoğlu, 2018).

Eigenschaften

IUPAC Name |

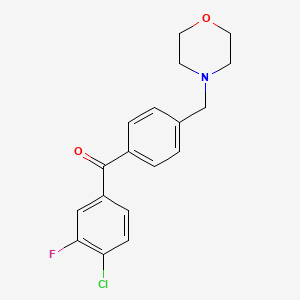

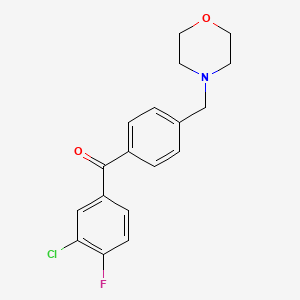

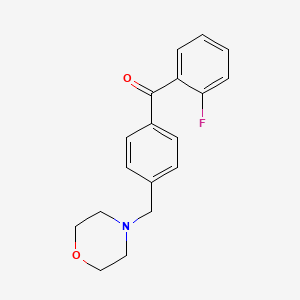

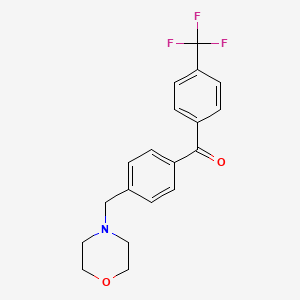

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)15-8-6-13(7-9-15)17(23)16-5-2-1-4-14(16)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFYMUNGFMLZDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643719 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-4'-trifluoromethylbenzophenone | |

CAS RN |

898755-11-8 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.